For researchers requiring a validated, non-substitutable pyrimidine precursor, Orotic Acid (OA, CAS 65-86-1) is the definitive choice. Unlike uracil or iso-orotic acid, OA uniquely induces hepatic steatosis for NAFLD/NASH modeling, serves as the essential analytical standard for diagnosing inborn errors of metabolism (OTC deficiency, hereditary orotic aciduria), and forms mineral orotate salts with enhanced cellular uptake. Do not substitute—ensure experimental validity and diagnostic accuracy. Order high-purity OA (≥98%) for your research, clinical, or formulation needs today.
Molecular FormulaC5H4N2O4
Molecular Weight156.10 g/mol
CAS No.65-86-1
Cat. No.B372087
⚠ Attention: For research use only. Not for human or veterinary use.
Orotic acid appears as white crystals or crystalline powder. (NTP, 1992),Solid
Solubility
less than 1 mg/mL at 68 °F (NTP, 1992) In water, 1,820 mg/L at 25 °C 1.82 mg/mL at 18 °C
Structure & Identifiers
Interactive Chemical Structure Model
Orotic Acid (CAS 65-86-1): Baseline Characteristics and Industrial Procurement Context
Orotic Acid (OA, CAS 65-86-1), chemically 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid or 6-carboxyuracil [1], is a heterocyclic pyrimidinedione and a key intermediate in the de novo biosynthesis of pyrimidine nucleotides [2]. It is historically misclassified as Vitamin B13 but is now recognized as a critical precursor for uridine monophosphate (UMP) synthesis via the enzyme UMP synthase (UMPS) [3]. While structurally related to uracil and its carboxylic acid isomers (e.g., iso-orotic acid), OA possesses unique biochemical and physicochemical properties that dictate its specific utility in research, diagnostics, and as a pharmaceutical and nutritional intermediate [4]. These differences preclude simple substitution by other pyrimidine analogs in key applications.
[1] Orotic acid. PubChem Compound Summary for CID 967. National Center for Biotechnology Information. View Source
[2] Orotic acid. Wikipedia, The Free Encyclopedia. View Source
[3] Traut TW, Jones ME. Uridine-5'-monophosphate synthase: purification and properties. Methods Enzymol. 1978;51:323-9. View Source
[4] Kumar V, Goswami PK, Thaimattam R, Ramanan A. Multicomponent solids of uracil derivatives – orotic and isoorotic acids. CrystEngComm. 2018;20:3490-3504. View Source
Why Orotic Acid Cannot Be Readily Substituted by Uracil or Other Pyrimidine Analogs in Critical Applications
Despite its structural similarity to uracil (6-carboxyuracil vs. uracil), orotic acid exhibits profoundly different behavior in biological systems and material properties. Key points of differentiation include: (1) Distinct metabolic fates: OA is a precursor, not a catabolite, and its accumulation is diagnostic for specific inborn errors of metabolism (e.g., ornithine transcarbamylase deficiency) whereas uracil is not a comparable marker [1]. (2) Unique toxicological profile: In vivo, OA induces species- and sex-specific fatty liver, a property not shared by uracil or thiouracil, which are instead linked to thyroid and cardiovascular changes [2]. (3) Divergent metal-chelation and bioavailability: As a mineral carrier (orotate salts), OA alters cellular uptake and biodistribution of cations like magnesium, a characteristic not conferred by simple uracil or its other carboxylic acid isomer, iso-orotic acid [3]. Therefore, substituting OA with a generic pyrimidine analog can lead to experimental failure, erroneous diagnostic results, or loss of functional benefit in formulations [4].
[1] Validating urinary orotic acid through high-pressure liquid chromatography (HPLC): Insights from a specialized biochemical genetics laboratory in Pakistan. Clin Chim Acta. 2024;558:119778. View Source
[2] Fillios LC, Naito C, Andrus SB, Roach AM. Further studies on experimental atherosclerosis and dietary pyrimidines: orotic acid, thiouracil, and uracil in male and female rats. Circ Res. 1960 Jan;8:71-7. View Source
[4] Orotic acid-treated hepatocellular carcinoma cells resist steatosis by modification of fatty acid metabolism. Lipids Health Dis. 2020;19:70. View Source
Quantitative Evidence Guide for Orotic Acid Differentiation vs. Comparators
Aqueous Solubility of Orotic Acid vs. Uracil and Dihydroorotate
Orotic acid exhibits poor aqueous solubility, a critical factor in formulation and bioavailability. It is significantly less soluble in water at room temperature compared to its structural analog, uracil .
SolubilityFormulationBiopharmaceutics
Evidence Dimension
Aqueous Solubility at Room Temperature
Target Compound Data
1.82 g/L (Orotic Acid)
Comparator Or Baseline
~3.6 g/L (Uracil)
Quantified Difference
Orotic acid is approximately 2-fold less soluble than uracil.
Conditions
Water, ~25°C
Why This Matters
This lower solubility directly impacts the development of aqueous formulations and can influence oral bioavailability, distinguishing it from more soluble uracil derivatives.
SolubilityFormulationBiopharmaceutics
Comparative Toxicity of Orotic Acid vs. Uracil and 5-Bromouracil in Drosophila melanogaster
In a Drosophila melanogaster model assessing developmental toxicity, orotic acid was found to be non-toxic, showing no difference from the control group, in contrast to several other pyrimidine analogs [1]. This establishes a clear toxicity hierarchy.
ToxicologyPyrimidine AnalogsInvertebrate Model
Evidence Dimension
Relative developmental toxicity (number of F1 adults)
Relative decreasing order of toxicity: 5-bromouracil < thymine < uracil = orotic acid = control = cytosine, control < UMP [1].
Conditions
Dietary supplementation at 10.3 mmol/kg culture medium in D. melanogaster
Why This Matters
This data provides a direct, rank-order comparison of safety, demonstrating that orotic acid does not exhibit the developmental toxicity associated with halogenated (5-bromouracil) or methylated (thymine) pyrimidine analogs.
ToxicologyPyrimidine AnalogsInvertebrate Model
[1] Ho YK, Clifford AJ. Development and survival of Drosophila melanogaster fed a diet containing pyrimidine analogs. Comp Biochem Physiol B Biochem Mol Biol. 1997;118(1):167-72. View Source
Distinct Metabolic Fate: Induction of Sex-Specific Hepatic Steatosis by Orotic Acid
Orotic acid is a specific inducer of fatty liver in rats, an effect that is not observed with uracil or thiouracil, which instead induce thyroid and atherosclerotic changes [1][2]. This demonstrates a divergent metabolic and toxicological signature.
HepatologyNAFLDMetabolism
Evidence Dimension
Induction of hepatic steatosis
Target Compound Data
Marked fatty liver induced in female rats after 7 days of 1% dietary OA [2].
Comparator Or Baseline
Uracil and Thiouracil (no hepatic steatosis; instead induce hypercholesterolemia and thyroid changes) [1].
Quantified Difference
OA induces fatty liver; uracil and thiouracil do not.
This unique property makes OA an essential tool compound for creating specific animal models of non-alcoholic fatty liver disease (NAFLD), a role that cannot be fulfilled by other simple pyrimidines.
HepatologyNAFLDMetabolism
[1] Fillios LC, Naito C, Andrus SB, Roach AM. Further studies on experimental atherosclerosis and dietary pyrimidines: orotic acid, thiouracil, and uracil in male and female rats. Circ Res. 1960 Jan;8:71-7. View Source
[2] Aoyama Y, et al. Sex difference in the development of fatty liver by orotic acid. J Nutr Sci Vitaminol (Tokyo). 1986;32(1):1-11. View Source
Superior Diagnostic Specificity: HPLC-Validated Method for Urinary Orotic Acid
A validated 40-minute HPLC method for urinary orotic acid quantification demonstrates high precision (CV 2.7-3.6%), which is critical for its use as a specific diagnostic marker for urea cycle disorders, distinguishing it from non-specific analytes [1].
DiagnosticsHPLCInborn Errors of Metabolism
Evidence Dimension
Analytical method precision (Coefficient of Variation)
Target Compound Data
CV of 2.7% for level-1 (21.0 µmol/L) and 3.6% for level-2 (92.0 µmol/L) [1].
Comparator Or Baseline
N/A (This is a validation of method performance, not a direct compound comparison).
Quantified Difference
N/A
Conditions
HPLC-UV method on urine, linear range 5-200 µmol/L [1].
Why This Matters
The existence of a highly precise, validated analytical method specifically for orotic acid underscores its unique and irreplaceable role as a clinical diagnostic biomarker for conditions like ornithine transcarbamylase (OTC) deficiency.
DiagnosticsHPLCInborn Errors of Metabolism
[1] Validating urinary orotic acid through high-pressure liquid chromatography (HPLC): Insights from a specialized biochemical genetics laboratory in Pakistan. Clin Chim Acta. 2024;558:119778. View Source
Purity Specifications and Analytical Benchmarking for Procurement
Standard commercial grades of orotic acid are routinely specified with a minimum purity of 98% by HPLC, a benchmark that ensures consistency and reproducibility in sensitive research and industrial applications .
Quality ControlProcurementHPLC
Evidence Dimension
Minimum Purity Specification
Target Compound Data
≥98% (HPLC)
Comparator Or Baseline
N/A (This is a typical specification for high-purity reagent grade material).
Quantified Difference
N/A
Conditions
HPLC analysis.
Why This Matters
This data provides a verifiable procurement specification. Researchers and formulators can confirm that the material meets a high-purity standard suitable for use as an analytical standard, biochemical reagent, or pharmaceutical intermediate.
Quality ControlProcurementHPLC
Best Research and Industrial Application Scenarios for Orotic Acid Based on Verified Differentiation
Research Tool for Inducing Sex-Specific Non-Alcoholic Fatty Liver Disease (NAFLD) in Rodent Models
Based on the evidence that dietary orotic acid induces marked hepatic steatosis specifically in female rats (Section 3, Evidence Item 3), it is an indispensable and validated tool compound for creating rodent models of NAFLD [1]. This application is unique to OA and cannot be replicated with other common pyrimidines like uracil or thiouracil. Researchers studying the molecular mechanisms of hepatic lipid accumulation, the role of phosphatidylcholine biosynthesis, or the efficacy of anti-steatotic compounds rely on this specific, reproducible effect [2].
Clinical Diagnostic Biomarker for Urea Cycle Disorders and Hereditary Orotic Aciduria
As detailed in the supporting evidence (Section 3, Evidence Item 4), the availability of a highly precise and validated HPLC method for quantifying urinary orotic acid [1] makes it a critical analyte in specialized clinical chemistry laboratories. Elevated urinary orotic acid is a hallmark diagnostic finding for several inborn errors of metabolism, most notably ornithine transcarbamylase (OTC) deficiency and the rare hereditary orotic aciduria caused by UMPS deficiency [3]. Procurement of high-purity orotic acid (≥98% by HPLC, Section 3, Evidence Item 5) is essential for preparing analytical standards to ensure accurate and reliable diagnostic testing .
Formulation of Mineral Orotate Salts for Improved Bioavailability
Orotic acid's ability to form salts with minerals (e.g., magnesium orotate) is exploited to potentially enhance the cellular uptake and bioavailability of the mineral component (Section 2) [1]. While direct comparative bioavailability data for orotate salts remains an area of ongoing research and debate [2], the unique property of OA to act as a mineral carrier distinguishes it from other organic acids. This application is central to the dietary supplement and pharmaceutical industries, where orotate salts are marketed for their specific delivery characteristics, particularly for cardiovascular and musculoskeletal health [3].
Biosynthetic Precursor for Uridine Monophosphate (UMP) and RNA Labeling
As the immediate biosynthetic precursor to UMP via UMPS, orotic acid is the preferred starting material or tracer for studies of de novo pyrimidine biosynthesis [1]. It is widely used to radiolabel RNA (e.g., using [3H]- or [14C]-orotic acid) to track transcription rates in molecular biology experiments, as it is efficiently and specifically incorporated into pyrimidine nucleotides [2]. This contrasts with uracil, which primarily enters the salvage pathway, making OA the definitive choice for de novo pathway analysis.
[1] Orotic acid-treated hepatocellular carcinoma cells resist steatosis by modification of fatty acid metabolism. Lipids Health Dis. 2020;19:70. View Source
[2] Aoyama Y, et al. Sex difference in the development of fatty liver by orotic acid. J Nutr Sci Vitaminol (Tokyo). 1986;32(1):1-11. View Source
[3] Validating urinary orotic acid through high-pressure liquid chromatography (HPLC): Insights from a specialized biochemical genetics laboratory in Pakistan. Clin Chim Acta. 2024;558:119778. View Source
[5] Bioavailability of magnesium from inorganic and organic compounds is similar in rats fed a high phytic acid diet. Magnes Res. 2021;34(2):73-82. View Source
[6] Traut TW, Jones ME. Uridine-5'-monophosphate synthase: purification and properties. Methods Enzymol. 1978;51:323-9. View Source
[7] Facilitated transport of uracil and 5-fluorouracil, and permeation of orotic acid into cultured mammalian cells. J Cell Physiol. 1977;90(3):595-603. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.